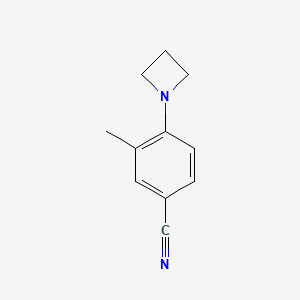
4-(Azetidin-1-yl)-3-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-1-yl)-3-methylbenzonitrile is a heterocyclic organic compound featuring an azetidine ring attached to a methylbenzonitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)-3-methylbenzonitrile typically involves the formation of the azetidine ring followed by its attachment to the methylbenzonitrile group. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-1-yl)-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to primary amines under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: N-oxides of the azetidine ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-(Azetidin-1-yl)-3-methylbenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-3-methylbenzonitrile involves its interaction with specific molecular targets. For instance, azetidinone derivatives are known to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to antibacterial effects . The compound may also interact with other enzymes and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle.
Oxetane: A four-membered oxygen-containing heterocycle.
Benzonitrile: An aromatic nitrile compound.
Comparison: 4-(Azetidin-1-yl)-3-methylbenzonitrile is unique due to the presence of both the azetidine ring and the methylbenzonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to azetidine and oxetane, the presence of the aromatic nitrile group in this compound enhances its potential for electrophilic substitution reactions and biological activity .
Properties
IUPAC Name |
4-(azetidin-1-yl)-3-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-7-10(8-12)3-4-11(9)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKHMVCTBIFVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














